![molecular formula C13H9BrClFN2 B4974036 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide involves the inhibition of the NF-kB signaling pathway. This pathway is involved in the regulation of inflammation, immune response, and cell survival. By inhibiting this pathway, 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide can reduce inflammation, promote cell death in cancer cells, and prevent viral replication.
Biochemical and Physiological Effects
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound can also induce apoptosis in cancer cells, leading to tumor growth inhibition. Additionally, 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide can inhibit viral replication by targeting viral proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide. One area of interest is its potential as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, there is ongoing research on the use of this compound in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, further studies are needed to elucidate the mechanism of action of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide and its potential for use in clinical settings.
Conclusion
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide is a promising compound with potential applications in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide involves the reaction of 4-fluoroaniline with 2-chloropyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with imidazole to form the final product. This synthesis method has been optimized to achieve a high yield of the compound with minimal impurities.
Applications De Recherche Scientifique
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, viral infections, and autoimmune disorders.
Propriétés
IUPAC Name |
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2.BrH/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9;/h1-8H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNINPBRXNJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

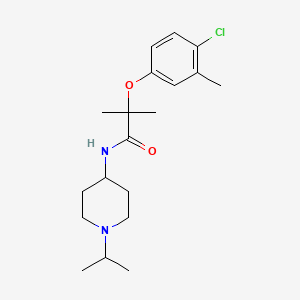

![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)
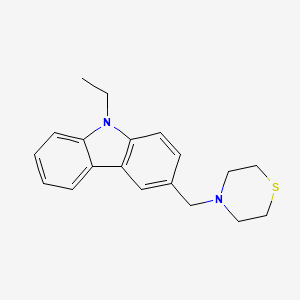
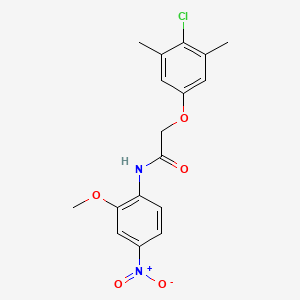
![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4974008.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine](/img/structure/B4974042.png)
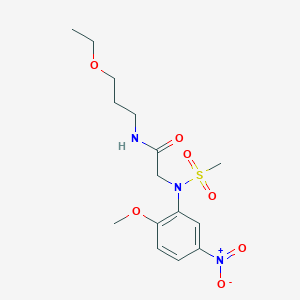
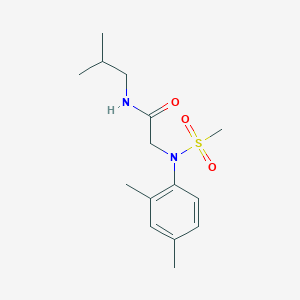
![5-bromo-2-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4974056.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4974063.png)